

Application Note & Protocol: Quantification of Flavonoids in *Scutellaria baicalensis* using HPLC-UV

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Compound of Interest

Compound Name: *Scutellaria baicalensis*

Cat. No.: B600699

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Scutellaria baicalensis, commonly known as Baikal skullcap, is a perennial herb whose root is extensively used in traditional Chinese medicine. The therapeutic effects of *S. baicalensis* are largely attributed to its rich flavonoid content, particularly baicalin, baicalein, and wogonin. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.^[1] Consequently, accurate and reliable quantification of these flavonoids is crucial for the quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries.

This application note provides a detailed protocol for the quantification of baicalin, baicalein, and wogonin in *S. baicalensis* using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is validated for its sensitivity, accuracy, and reproducibility.

Experimental Protocols

Materials and Reagents

- Reference standards: Baicalin ($\geq 98\%$ purity), Baicalein ($\geq 98\%$ purity), Wogonin ($\geq 98\%$ purity)

- Internal Standard (optional but recommended): 4-hydroxybenzoic acid or ethyl paraben[2][3]
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid (or phosphoric acid)
- Deionized water
- **Scutellaria baicalensis** root powder or extract sample
- 0.22 μm or 0.45 μm syringe filters

Instrumentation

- HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Vortex mixer

Preparation of Standard Solutions

- Stock Solutions (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (baicalin, baicalein, wogonin) and dissolve in 10 mL of methanol in separate volumetric flasks. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve a desired concentration range for constructing calibration curves. For example, for baicalin, a range of 3.1–100.0 $\mu\text{g}/\text{mL}$ can be used, while for baicalein and wogonin, a range of 2.5–80.0 $\mu\text{g}/\text{mL}$ is suitable.[4]

- Internal Standard (IS) Solution (if used): Prepare a stock solution of the internal standard (e.g., 4-hydroxybenzoic acid) in methanol at a concentration of 1000 µg/mL.[1]

Sample Preparation

For *S. baicalensis* Root Powder:

- Accurately weigh about 0.1 g of the dried root powder into a centrifuge tube.
- Add a specific volume of extraction solvent, for instance, 50 mL of a methanol:water:formic acid mixture (70:29:1 v/v/v).[5]
- Extract the sample using ultrasonication for approximately 120 minutes.[5]
- Centrifuge the resulting mixture at 13,000 rpm for 7 minutes.[5]
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

For Commercial Tinctures:

- Pipette 50 µL of the tincture into a microcentrifuge tube.[1][6]
- Add 950 µL of methanol and vortex to mix.[1][6]
- If using an internal standard, add a known volume of the IS solution. For example, mix 100 µL of the diluted tincture with 100 µL of a 1000 µg/mL 4-hydroxybenzoic acid solution.[1][6]
- Centrifuge the solution at 13,000 rpm for 5 minutes.[1][6]
- Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV Chromatographic Conditions

The following conditions have been shown to provide good separation of the target flavonoids:

Parameter	Condition
Column	Luna C18, 5 μ m (150 x 4.6 mm) or equivalent [1] [2]
Mobile Phase A	0.1% Formic Acid in Water [2]
Mobile Phase B	Methanol [2]
Gradient Elution	See Table 1 below [2]
Flow Rate	1.0 mL/min [2] [7]
Column Temperature	Ambient [2] [7]
Detection Wavelength	270 nm [1] [2] [7]
Injection Volume	10 μ L [1]

Table 1: Gradient Elution Program[\[2\]](#)

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	55	45
2.0	55	45
10.0	40	60
30.0	30	70
31.0	1	99
32.0	1	99
33.0	55	45
35.0	55	45

Data Presentation & Results

Method Validation Summary

A validated HPLC-UV method should demonstrate acceptable linearity, precision, accuracy, and sensitivity. The following tables summarize typical validation parameters for the quantification of baicalin, baicalein, and wogonin.

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)[4][6]

Analyte	Linear Range (µg/mL)	Regression Equation	Correlation Coefficient (r ²)	LOD (ng/mL)	LOQ (ng/mL)
Baicalin	3.1 - 100.0	$y = 0.0425x + 0.0012$	0.9999	2.20	6.68
Baicalein	2.5 - 80.0	$y = 0.0623x - 0.0790$	0.9995	3.32	10.06
Wogonin	2.5 - 80.0	$y = 0.0655x + 0.0267$	0.9996	4.34	13.16

Table 3: Precision and Accuracy[4][6]

Analyte	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (Recovery %)
Baicalin	< 2.6	0.36	98.8 - 101.2
Baicalein	< 5.3	0.62	98.5 - 101.5
Wogonin	< 3.8	0.71	99.1 - 100.9

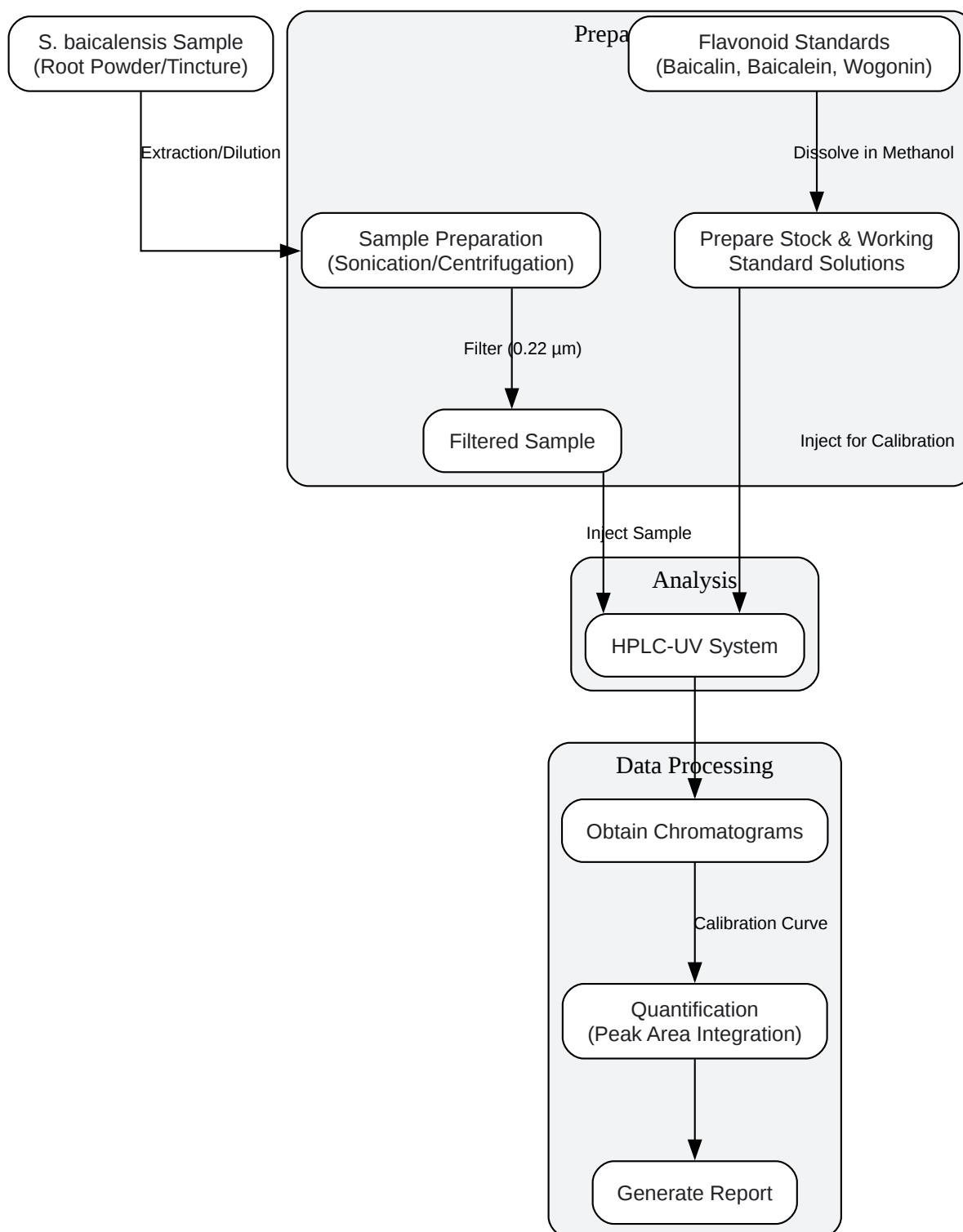
Typical Flavonoid Content

The concentration of these key flavonoids can vary significantly in commercial products. Analysis of various *S. baicalensis* tinctures has shown a wide range of concentrations.[2][7]

Table 4: Example Flavonoid Content in *S. baicalensis* Tinctures[2]

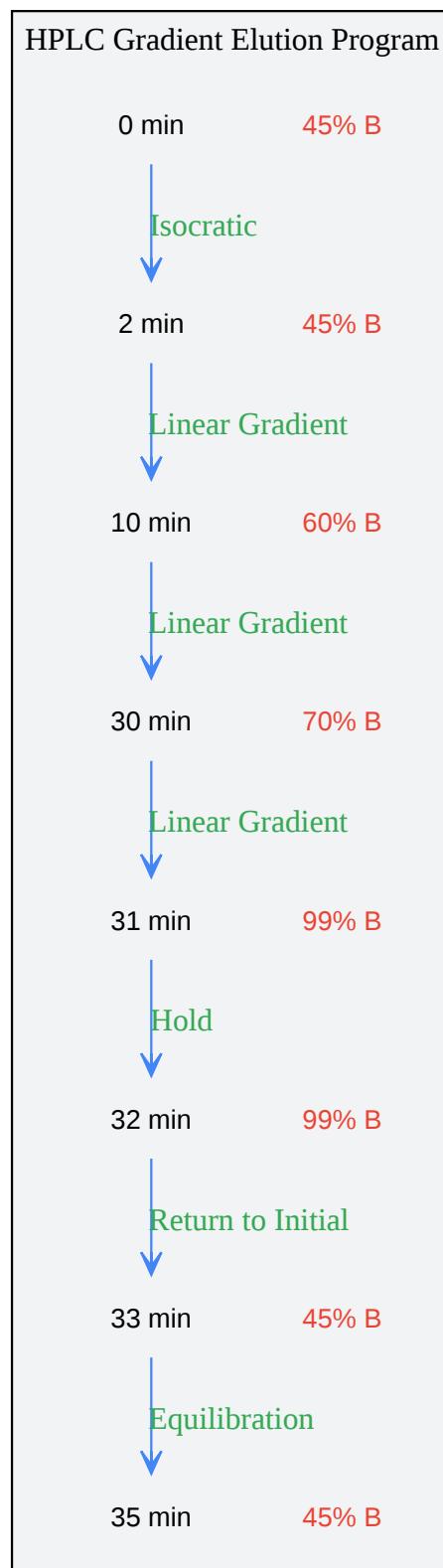
Analyte	Concentration Range (mg/mL)
Baicalin	0.12 - 10.61
Baicalein	0.52 - 5.88
Wogonin	0.08 - 1.61

Visualizations



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Caption: Overall experimental workflow for flavonoid quantification.



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Caption: Visualization of the HPLC gradient elution program.

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